7-Chloro-indole-1-acetic acid
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Overview
Description
7-Chloro-indole-1-acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of a chloro group at the 7th position of the indole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-indole-1-acetic acid typically involves the chlorination of indole-1-acetic acid. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-indole-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
7-Chloro-indole-1-acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-indole-1-acetic acid involves its interaction with specific molecular targets. The chloro group enhances its binding affinity to certain receptors, leading to modulation of biological pathways. For instance, it may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacks the chloro group.
5-Chloro-indole-3-acetic acid: Another chlorinated indole derivative with the chloro group at the 5th position.
Uniqueness: 7-Chloro-indole-1-acetic acid is unique due to the specific positioning of the chloro group, which significantly influences its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions with molecular targets compared to other indole derivatives .
Biological Activity
7-Chloro-indole-1-acetic acid (7-Cl-IAA) is a synthetic compound derived from indole-3-acetic acid, which is a natural plant hormone. This compound has garnered attention due to its diverse biological activities, including its potential therapeutic applications in medicine and agriculture.
This compound features a chloro substituent at the 7-position of the indole ring, which significantly influences its biological activity. The presence of the chloro group enhances binding affinity to specific receptors, allowing for modulation of various biological pathways. Notably, it has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to anti-inflammatory effects.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that 7-Cl-IAA exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Vibrio parahaemolyticus, inhibiting biofilm formation with a minimum inhibitory concentration (MIC) of 200 μg/mL . This suggests potential applications in food safety and infection control.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic use in treating inflammatory diseases. Its interaction with NF-κB is crucial for reducing inflammation.
- Anticancer Potential : Preliminary studies suggest that 7-Cl-IAA may possess anticancer properties. Its structural similarity to other indole derivatives known for their anticancer activity positions it as a promising candidate for further investigation in cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:
The distinct positioning of the chloro group in 7-Cl-IAA contributes to its specific interactions and biological activities compared to other indole derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study assessed the antibacterial effects of various halogenated indoles, including 7-Cl-IAA, against Vibrio parahaemolyticus. The results demonstrated significant inhibition of biofilm formation, highlighting its potential as an antimicrobial agent .
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that 7-Cl-IAA could effectively suppress NF-κB activation in vitro, suggesting its role as a therapeutic agent in inflammatory conditions.
- Anticancer Activity : In vitro studies indicated that compounds structurally related to 7-Cl-IAA exhibited cytotoxic effects on cancer cell lines, warranting further research into its potential as an anticancer drug .
Properties
IUPAC Name |
2-(7-chloroindol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-4-5-12(10(7)8)6-9(13)14/h1-5H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPLEHHIQHALRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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